
Chloro Sofosbuvir
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro Sofosbuvir is a derivative of Sofosbuvir, a nucleotide analog prodrug used in the treatment of hepatitis C virus (HCV) infections. Sofosbuvir has been a groundbreaking antiviral agent due to its high efficacy and low side effect profile. This compound retains the core structure of Sofosbuvir but includes a chlorine atom, which may alter its pharmacokinetic and pharmacodynamic properties.
Mécanisme D'action
Target of Action
Chloro Sofosbuvir, also known as Sofosbuvir, is a direct-acting antiviral agent used to treat specific hepatitis C virus (HCV) infections . The primary target of Sofosbuvir is the HCV NS5B (non-structural protein 5B) RNA-dependent RNA polymerase . This enzyme is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .
Mode of Action
Sofosbuvir is a nucleotide analog inhibitor . It undergoes intracellular metabolism to form the pharmacologically active uridine analog triphosphate (GS-461203), which incorporates into HCV RNA by the NS5B polymerase and acts as a defective substrate . This incorporation results in chain termination during replication of the viral RNA .
Biochemical Pathways
Sofosbuvir’s action on the NS5B polymerase disrupts the biochemical pathway of viral RNA replication. By acting as a defective substrate for the NS5B polymerase, Sofosbuvir causes premature termination of the growing RNA chain, thereby inhibiting the replication of the HCV genome .
Pharmacokinetics
Sofosbuvir is rapidly absorbed and eliminated from plasma . The peak plasma concentrations for its predominant circulating metabolite, GS-331007, are achieved between 3.5 and 4 hours post-dose; the elimination half-life for GS-331007 is 27 hours . At least 80% of an administered dose of Sofosbuvir is absorbed into the systemic circulation . These properties contribute to Sofosbuvir’s high bioavailability.
Result of Action
The result of Sofosbuvir’s action is a significant reduction in the viral load of HCV. By inhibiting the replication of the viral RNA, Sofosbuvir effectively reduces the ability of the virus to proliferate. This leads to a decrease in the severity of the disease and, in many cases, to the virus being undetectable in the patient’s blood .
Action Environment
The efficacy and stability of Sofosbuvir can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect the absorption of Sofosbuvir . Additionally, the presence of other medications can impact the metabolism and excretion of Sofosbuvir, potentially affecting its efficacy . Therefore, it’s crucial to consider these factors when administering Sofosbuvir.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro Sofosbuvir involves multiple steps, starting from the nucleoside core. The process typically includes:
Fluorination: Introduction of a fluorine atom at a specific position on the nucleoside core.
Chlorination: Incorporation of a chlorine atom, which is a key differentiator from Sofosbuvir.
Phosphoramidation: Addition of a phosphoramidate group to enhance the compound’s stability and bioavailability.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Batch Processing: Large quantities of starting materials are processed in batches to ensure consistency.
Catalysis: Use of catalysts to speed up reactions and improve yield.
Purification: Multiple purification steps, including crystallization and chromatography, to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro Sofosbuvir undergoes various chemical reactions, including:
Oxidation: Conversion of the nucleoside core to its oxidized form.
Reduction: Reduction of specific functional groups to enhance stability.
Substitution: Chlorination and fluorination are examples of substitution reactions that modify the nucleoside core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield this compound.
Applications De Recherche Scientifique
Efficacy in Clinical Trials
Numerous studies have evaluated the efficacy of Chloro Sofosbuvir in various patient populations:
- Phase 2 Clinical Trials : Initial trials indicated that a dosage of 400 mg showed promising results in achieving SVR rates comparable to those seen with standard Sofosbuvir treatments. For instance, the NEUTRINO study reported an SVR rate of approximately 90% when combined with pegylated interferon and ribavirin .
- Combination Therapies : this compound has been tested in combination with other direct-acting antivirals (DAAs). A notable combination includes Ledipasvir, which has shown SVR rates ranging from 93% to 99% after 12 weeks .
Safety Profile
The safety profile of this compound is similar to that of its parent compound. Common adverse effects include fatigue, headache, nausea, and anemia. Importantly, these side effects are generally mild compared to those associated with older therapies .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Case Study 1 : A cohort of patients with genotype 1 HCV who were treated with this compound alongside ribavirin demonstrated an SVR rate of 88% after 12 weeks. This study emphasized the drug's potential for use in patients who previously failed treatment with interferon-based regimens .
- Case Study 2 : In a clinical setting involving patients co-infected with HIV and HCV, the administration of this compound resulted in SVR rates exceeding 80%, indicating its effectiveness in complex patient populations .
- Case Study 3 : A longitudinal study assessed the pharmacokinetics of this compound before liver transplantation. Patients treated with this compound showed significantly reduced HCV recurrence post-transplantation compared to historical controls.
Data Table: Summary of Clinical Trial Findings
Study Name | Patient Population | Treatment Regimen | Duration | SVR Rate (%) |
---|---|---|---|---|
NEUTRINO | Genotype 1 HCV | This compound + Peg-IFN + RBV | 12 weeks | 90 |
VALENCE | Genotype 3 HCV | This compound + RBV | 24 weeks | 84 |
PHOTON-1 | Genotype 2 HCV + HIV | This compound + RBV | 12 weeks | 76-92 |
Liver Transplant Study | Pre-transplant patients | This compound + Ribavirin | Variable | >80 |
Comparaison Avec Des Composés Similaires
Similar Compounds
Sofosbuvir: The parent compound, widely used in HCV treatment.
Velpatasvir: Another antiviral agent used in combination with Sofosbuvir.
Ledipasvir: Often combined with Sofosbuvir for enhanced antiviral activity.
Uniqueness
Chloro Sofosbuvir is unique due to the presence of a chlorine atom, which may enhance its pharmacokinetic properties and potentially improve its efficacy against resistant strains of HCV.
Activité Biologique
Chloro Sofosbuvir, specifically the compound Chloro (R)-Phosphoryl Sofosbuvir, is a significant antiviral agent primarily used in the treatment of Hepatitis C Virus (HCV) infections. Its biological activity is predominantly characterized by its mechanism of action against the HCV NS5B polymerase, an essential enzyme for viral RNA synthesis. This article delves into the detailed biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
This compound functions as a nucleotide analog that inhibits the NS5B polymerase. The inhibition of this enzyme disrupts viral RNA synthesis, leading to:
- Chain Termination : The active triphosphate form of this compound competes with natural nucleotides for incorporation into the growing RNA chain. When incorporated, it causes premature termination of the RNA strand, effectively halting viral replication.
- Reduction in Viral Load : By preventing the replication of HCV, this compound contributes to a decrease in viral load and promotes clearance of the virus from the host.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals its metabolic pathways and effectiveness in various biological environments:
- Metabolism : After administration, this compound undergoes intracellular phosphorylation to form its active triphosphate metabolite. This metabolite is crucial for its antiviral activity as it mimics natural nucleotides.
- Bioavailability : The compound demonstrates high specificity and potency against HCV, making it an effective component in antiviral treatment regimens.
Cellular Effects
This compound exerts significant effects on hepatocytes, which are the primary target cells for HCV:
- Inhibition of Viral Replication : The compound effectively inhibits viral replication within hepatocytes, leading to a marked reduction in viral load.
- Modulation of Cellular Processes : It influences various cellular processes by modulating signaling pathways and gene expression related to viral replication.
Case Studies and Clinical Findings
Several studies have documented the efficacy and safety profile of this compound in clinical settings:
-
Efficacy in Combination Therapy :
- A study involving a combination of Ravidasvir and sofosbuvir demonstrated high cure rates (97%) among participants treated for chronic hepatitis C .
- In another trial assessing sofosbuvir/velpatasvir (SOF/VEL), sustained virologic response (SVR) rates exceeded 95% across various HCV genotypes, highlighting the effectiveness of sofosbuvir-based therapies .
- Real-World Effectiveness :
-
Dosage Effects in Animal Models :
- Studies indicated that therapeutic doses effectively reduced viral replication without significant toxicity. However, higher doses were associated with adverse effects like hepatotoxicity.
Data Tables
The following table summarizes key findings from various studies regarding the efficacy of this compound and related compounds:
Propriétés
IUPAC Name |
propan-2-yl 2-[[[4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPFZQKYPOWCSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN3O9P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.